molecular formula C5H12ClF2N B2899802 (2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride CAS No. 2411179-68-3

(2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride

Cat. No.: B2899802
CAS No.: 2411179-68-3
M. Wt: 159.6
InChI Key: DVZXECSZXQCXPG-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two fluorine atoms, a methyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary targets of (2R)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride, also known as EN300-7549975, are the NMDA receptors on GABAergic interneurons and adenosine A1 receptors . These receptors play a crucial role in regulating neurotransmission and synaptic plasticity in the central nervous system .

Mode of Action

EN300-7549975 interacts with its targets by antagonizing NMDA receptors, which leads to the disinhibition of afferents to glutamatergic principal neurons and increases extracellular glutamate levels . Additionally, it reduces rapid glutamate release at some synapses . The compound also reduces glutamate release in a manner that can be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals, also counteracts EN300-7549975’s effect on glutamate release and presynaptic activity .

Biochemical Pathways

The compound affects the glutamatergic pathway, specifically the release of glutamate, a key neurotransmitter involved in learning and memory . By reducing the release of glutamate, EN300-7549975 can modulate synaptic transmission and potentially influence various cognitive processes .

Pharmacokinetics

Pharmacokinetics generally involves the absorption, distribution, metabolism, and excretion (adme) of a compound . These properties significantly impact the bioavailability of a drug, determining its onset, duration, and intensity of effect .

Result of Action

The molecular and cellular effects of EN300-7549975’s action include a decrease in presynaptic activity and glutamate release . This reduction in glutamate release may contribute to its potential antidepressant action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Generally, factors such as pH, temperature, and the presence of other molecules can affect a drug’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutan-2-one and difluoromethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and the use of catalysts or reagents to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and equipment. The process may include continuous flow reactors, automated systems, and quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

(2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein interactions, and cellular processes.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3,3-Difluoro-2-methylazetidine hydrochloride: Similar in structure but with a different ring system.

    (1R,2R)-trans-1,2-Cyclopentanediamine dihydrochloride: Contains a cyclopentane ring and two amine groups.

    (1R,2R)-N,N′-bis(benzyl)-1,2-cyclohexanediamine dihydrochloride: Features a cyclohexane ring and benzyl groups.

Uniqueness

(2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride is unique due to its specific arrangement of fluorine atoms, methyl group, and amine group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2R)-1,1-difluoro-3-methylbutan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N.ClH/c1-3(2)4(8)5(6)7;/h3-5H,8H2,1-2H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEXRMQFEAIETM-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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